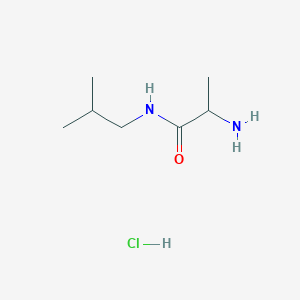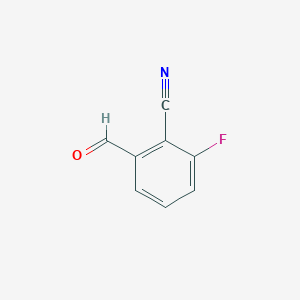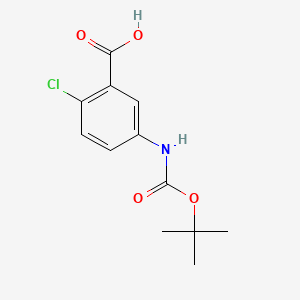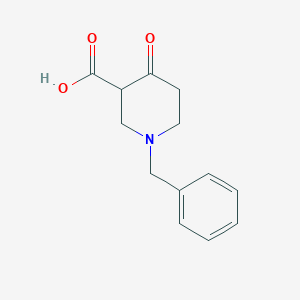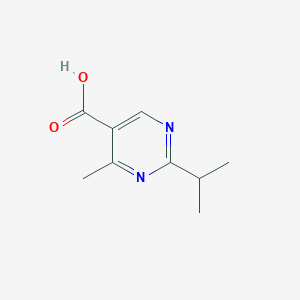![molecular formula C7H4ClF3N4 B1344175 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile CAS No. 389606-51-3](/img/structure/B1344175.png)
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile" is a pyrimidine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrimidine derivatives are known for their potential therapeutic applications and are often synthesized through various environmentally friendly and efficient methods.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through green chemistry approaches, as demonstrated by the one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using potassium carbonate in water . This method emphasizes the importance of environmentally friendly reactions, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of related pyrimidine derivatives, such as those obtained from the reaction of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride, showcases the versatility of base-catalyzed cyclization reactions in creating complex pyrimidine structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The substitution patterns on the pyrimidine ring, such as the trifluoroethylamino group in the compound of interest, can significantly influence the chemical and physical properties of these molecules. The structure-activity relationship (SAR) of these compounds is crucial for their potential applications in drug design and development.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization. For instance, the substitution of chlorine atoms by a phenylamino group and the fluorine atoms by a phenylimino group has been observed in the synthesis of perfluorinated pyrimidine derivatives . Moreover, the reactivity of pyrimidine derivatives with different nucleophiles can lead to the formation of novel ring systems, as seen in the synthesis of triazolo-pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the nitrile and trifluoroethylamino groups, can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential use in various applications, including pharmaceuticals. The characterization techniques such as NMR, IR, UV, MS, and elemental analyses are employed to confirm the structures and properties of newly synthesized pyrimidine derivatives .
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antitumor Properties : Studies have shown that derivatives of pyrimidine-5-carbonitrile, including those related to 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile, exhibit significant antibacterial and antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial effectiveness. Similarly, certain 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles have shown inhibitory activity against leukemia and certain bacterial strains, highlighting their potential in developing new antimicrobial and anticancer agents (Rostamizadeh et al., 2013) (Taher & Helwa, 2012).
Trifluoromethylated Analogues for Medicinal Chemistry : The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid demonstrates the chemical versatility of pyrimidine-5-carbonitrile derivatives. These compounds have been synthesized for potential use in medicinal chemistry, leveraging the unique properties of the trifluoromethyl group (Sukach et al., 2015).
Synthesis of Triazolo Pyrimidine Derivatives : The microwave-assisted synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives highlights another aspect of scientific research involving pyrimidine-5-carbonitrile. These derivatives have been explored for their potential anticonvulsant activity, offering a rapid and efficient method for the synthesis of novel bioactive compounds (Divate & Dhongade-Desai, 2014).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKRVIHFYPWMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
CAS RN |
389606-51-3 |
Source


|
| Record name | 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



